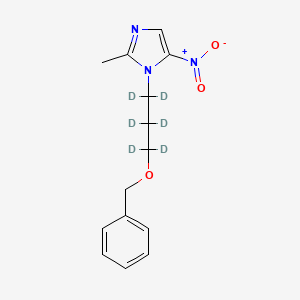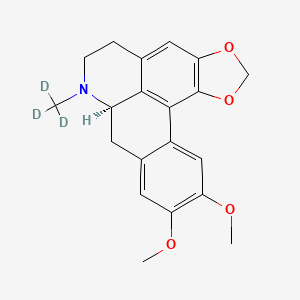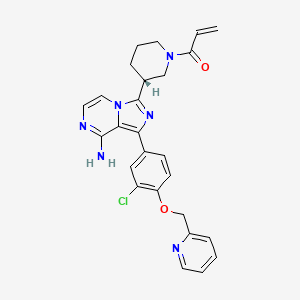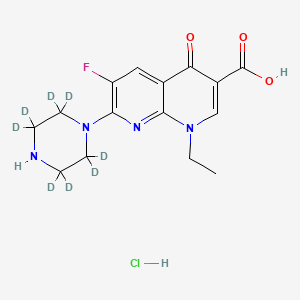
Cap-dependent endonuclease-IN-19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cap-dependent endonuclease-IN-19 is a novel compound that functions as an inhibitor of cap-dependent endonuclease, an enzyme essential for the transcription and replication of certain viruses, including influenza viruses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cap-dependent endonuclease-IN-19 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. For example, the synthesis may include steps such as nucleophilic substitution, oxidation, and reduction reactions .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic routes to ensure scalability and cost-effectiveness. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to produce the compound in bulk quantities suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Cap-dependent endonuclease-IN-19 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain functional groups to achieve the desired chemical structure.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions are intermediates that are further processed to obtain the final compound, this compound. These intermediates are characterized and purified using techniques such as chromatography and spectroscopy .
Scientific Research Applications
Cap-dependent endonuclease-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting viral replication and transcription.
Medicine: Explored as a potential antiviral drug for treating influenza and other viral infections.
Industry: Utilized in the development of antiviral therapies and diagnostic tools.
Mechanism of Action
Cap-dependent endonuclease-IN-19 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is crucial for the initiation of viral mRNA synthesis. By blocking this enzyme, the compound prevents the “cap-snatching” process, thereby inhibiting viral replication and transcription. The molecular targets include the polymerase acidic protein subunit of the influenza virus polymerase complex .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Baloxavir marboxil: Another cap-dependent endonuclease inhibitor used for treating influenza.
Tanshinone I: Identified as a cap-dependent endonuclease inhibitor with antiviral activity.
Uniqueness
Cap-dependent endonuclease-IN-19 is unique due to its specific structural features and high inhibitory potency against the cap-dependent endonuclease enzyme. It has shown promising results in preclinical studies, making it a potential candidate for further development as an antiviral drug .
Properties
Molecular Formula |
C28H31N3O4 |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
1'-benzhydryl-5'-hydroxy-3'-(2-methoxyethyl)spiro[cyclohexane-1,2'-pyrido[2,1-f][1,2,4]triazine]-4',6'-dione |
InChI |
InChI=1S/C28H31N3O4/c1-35-20-19-29-27(34)25-26(33)23(32)15-18-30(25)31(28(29)16-9-4-10-17-28)24(21-11-5-2-6-12-21)22-13-7-3-8-14-22/h2-3,5-8,11-15,18,24,33H,4,9-10,16-17,19-20H2,1H3 |
InChI Key |
PZXLRBVTCCFKGJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(C(=O)C=CN2N(C13CCCCC3)C(C4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



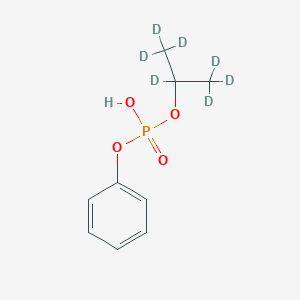

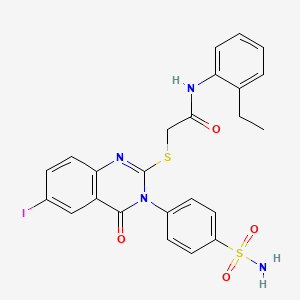
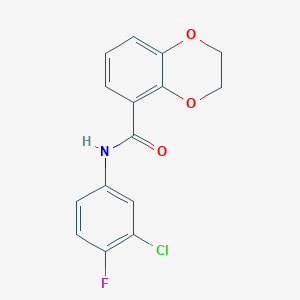
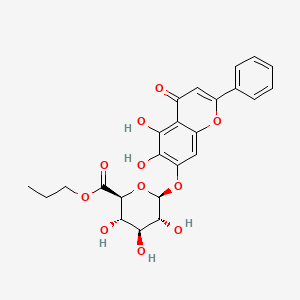

![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
![1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone](/img/structure/B12411546.png)
